Cyclododec-4-en-1-ol
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Overview
Description
Cyclododec-4-en-1-ol is an organic compound with the molecular formula C12H22O It is a cyclic alcohol with a double bond located at the fourth position of the twelve-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclododec-4-en-1-ol can be synthesized through several methods. One common approach involves the reduction of cyclododec-4-en-1-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: In industrial settings, this compound can be produced via catalytic hydrogenation of cyclododecatriene. This process involves the use of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to selectively reduce the double bonds .
Chemical Reactions Analysis
Types of Reactions: Cyclododec-4-en-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed:
Oxidation: Cyclododec-4-en-1-one
Reduction: Cyclododecane
Substitution: Cyclododec-4-en-1-yl chloride
Scientific Research Applications
Cyclododec-4-en-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of cyclododec-4-en-1-ol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes, leading to cell lysis . Additionally, its role as an intermediate in organic synthesis involves nucleophilic and electrophilic reactions that facilitate the formation of complex molecules .
Comparison with Similar Compounds
Cyclododec-4-en-1-ol can be compared with other similar compounds, such as:
Cyclododecane: A saturated cyclic hydrocarbon with similar structural features but lacking the double bond and hydroxyl group.
Cyclododec-4-en-1-one: An oxidized form of this compound, featuring a ketone group instead of a hydroxyl group.
Cyclododecatriene: A precursor in the synthesis of this compound, containing three double bonds in the twelve-membered ring.
Uniqueness: this compound’s uniqueness lies in its combination of a cyclic structure with a double bond and a hydroxyl group, making it a versatile intermediate in organic synthesis and a compound of interest in various research fields .
Properties
CAS No. |
61537-73-3 |
---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
cyclododec-4-en-1-ol |
InChI |
InChI=1S/C12H22O/c13-12-10-8-6-4-2-1-3-5-7-9-11-12/h4,6,12-13H,1-3,5,7-11H2 |
InChI Key |
LPVZEAPQEVQVGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC=CCCC(CCC1)O |
Origin of Product |
United States |
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